molecular formula C10H10N2OS2 B14196046 5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole CAS No. 922504-44-7

5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole

Cat. No.: B14196046
CAS No.: 922504-44-7
M. Wt: 238.3 g/mol
InChI Key: KXLYTNSNYMNHEN-UHFFFAOYSA-N
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Description

5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-methylphenylmethanesulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole typically involves the reaction of 4-methylbenzenesulfinyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 5-[(4-Methylphenyl)methanesulfonyl]-1,2,4-thiadiazole.

    Reduction: 5-[(4-Methylphenyl)methanesulfanyl]-1,2,4-thiadiazole.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its antimicrobial or antiviral effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methylphenyl)sulfinyl]-1,2,4-thiadiazole
  • 5-[(4-Methylphenyl)sulfonyl]-1,2,4-thiadiazole
  • 5-[(4-Methylphenyl)methanesulfanyl]-1,2,4-thiadiazole

Uniqueness

5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfinyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, its potential bioactivity makes it a valuable compound for medicinal research.

Properties

CAS No.

922504-44-7

Molecular Formula

C10H10N2OS2

Molecular Weight

238.3 g/mol

IUPAC Name

5-[(4-methylphenyl)methylsulfinyl]-1,2,4-thiadiazole

InChI

InChI=1S/C10H10N2OS2/c1-8-2-4-9(5-3-8)6-15(13)10-11-7-12-14-10/h2-5,7H,6H2,1H3

InChI Key

KXLYTNSNYMNHEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)C2=NC=NS2

Origin of Product

United States

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